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Compound Name:
1-(Cyclohexylmethyl)-2-

methoxybenzene

Cat. No.: B12849818

Get Quote

This guide provides a comprehensive technical overview of 1-(Cyclohexylmethyl)-2-
methoxybenzene, a compound of interest to researchers, scientists, and professionals in drug

development and chemical analysis. The information presented herein is curated to provide a

foundational understanding of its properties, synthesis, and analytical characterization.

Introduction and Context
1-(Cyclohexylmethyl)-2-methoxybenzene has emerged as a compound of interest due to its

structural similarities to known psychoactive substances. It shares a core structural motif with

both the analgesic tramadol and the dissociative anesthetic phencyclidine (PCP)[1][2]. This has

led to its classification as a novel psychoactive substance (NPS) in some contexts[1].

Understanding the physicochemical properties, synthesis, and analytical profile of this molecule

is crucial for its identification and for further pharmacological and toxicological evaluation.

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number

associated with this compound. While the user-provided CAS number is 92300-32-8, the more

commonly cited CAS number for the closely related structure, 1-cyclohexyl-2-methoxybenzene,

is 2206-48-6[3][4]. This guide will focus on the properties and synthesis of the titled compound,
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1-(Cyclohexylmethyl)-2-methoxybenzene, while acknowledging the limited specific data

available under the 92300-32-8 CAS number.

Physicochemical Properties
A summary of the key physicochemical properties for the related compound 1-cyclohexyl-2-

methoxybenzene (CAS 2206-48-6) is provided below. These values can serve as an estimate

for 1-(Cyclohexylmethyl)-2-methoxybenzene, though slight variations are expected due to

the presence of the methylene bridge.

Property Value Source

Molecular Formula C₁₄H₂₀O Calculated

Molecular Weight 204.31 g/mol Calculated

Boiling Point
~274.9 °C at 760 mmHg (for 1-

cyclohexyl-2-methoxybenzene)
[4]

Density
~0.977 g/cm³ (for 1-cyclohexyl-

2-methoxybenzene)
[4]

Melting Point
27-28 °C (for 1-cyclohexyl-2-

methoxybenzene)
[3]

Flash Point
~124.3 °C (for 1-cyclohexyl-2-

methoxybenzene)
[4]

Synthesis and Methodologies
The synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene can be approached through

several established organic chemistry reactions. A plausible and common method would be a

Grignard reaction followed by reduction, or a Friedel-Crafts alkylation. Below is a detailed,

hypothetical protocol for a two-step synthesis.

Synthesis Workflow
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Caption: A two-step synthesis workflow for 1-(Cyclohexylmethyl)-2-methoxybenzene.

Step-by-Step Experimental Protocol
Step 1: Grignard Reaction to form Cyclohexyl(2-methoxyphenyl)methanol

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or

nitrogen), place magnesium turnings.

Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. Slowly

add a solution of bromocyclohexane in anhydrous diethyl ether to the magnesium turnings.

The reaction is initiated by gentle heating. Once the reaction starts, add the remaining

bromocyclohexane solution dropwise to maintain a gentle reflux. After the addition is

complete, continue to stir the mixture until most of the magnesium has reacted.

Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-

methoxybenzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.

Quenching: After the addition is complete, stir the reaction mixture at room temperature for

1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Extraction and Purification: Separate the organic layer and extract the aqueous layer with

diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to obtain the crude intermediate alcohol,

cyclohexyl(2-methoxyphenyl)methanol.
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Step 2: Reduction of the Benzylic Alcohol

Reaction Setup: In a round-bottom flask, dissolve the crude cyclohexyl(2-

methoxyphenyl)methanol in a suitable solvent such as dichloromethane or acetic acid.

Reducing Agent: Add a reducing agent capable of reducing a benzylic alcohol, such as

triethylsilane in the presence of a strong acid like trifluoroacetic acid.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress

by thin-layer chromatography (TLC).

Workup and Purification: Once the reaction is complete, neutralize the acid with a saturated

solution of sodium bicarbonate. Extract the product with dichloromethane, wash the organic

layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel to yield

1-(Cyclohexylmethyl)-2-methoxybenzene.

Analytical Characterization
The structural elucidation of 1-(Cyclohexylmethyl)-2-methoxybenzene relies on a

combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

Purified Product

NMR Spectroscopy
(¹H and ¹³C) Infrared (IR) Spectroscopy Mass Spectrometry (MS)
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Caption: Workflow for the spectroscopic analysis of 1-(Cyclohexylmethyl)-2-
methoxybenzene.

Expected Spectroscopic Data
While specific experimental spectra for 1-(Cyclohexylmethyl)-2-methoxybenzene are not

readily available in the public domain, the expected features can be predicted based on its

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7]

¹H NMR:

Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm, exhibiting coupling patterns

characteristic of a 1,2-disubstituted benzene ring.

Methoxy Protons: A singlet around δ 3.8 ppm, corresponding to the -OCH₃ group.

Benzylic Protons: A doublet around δ 2.5-2.8 ppm, corresponding to the -CH₂- group

connecting the benzene and cyclohexane rings.

Cyclohexyl Protons: A series of broad multiplets in the range of δ 1.0-2.0 ppm.

¹³C NMR:

Aromatic Carbons: Signals in the range of δ 110-160 ppm, including the carbon attached

to the methoxy group at a lower field.

Methoxy Carbon: A signal around δ 55 ppm.

Benzylic Carbon: A signal around δ 35-40 ppm.

Cyclohexyl Carbons: Signals in the aliphatic region of δ 25-45 ppm.

Infrared (IR) Spectroscopy[8][9]

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C stretching (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

C-O stretching (ether): A strong peak around 1240 cm⁻¹.

Mass Spectrometry (MS)[6][8]

Molecular Ion Peak (M⁺): A peak at m/z = 204.

Fragmentation: A prominent fragment at m/z = 121 due to the loss of the cyclohexyl group

(C₆H₁₁), corresponding to the 2-methoxybenzyl cation. Another significant fragment at m/z =

91 (tropylium ion) is also possible.

Safety and Handling
Given its classification as a novel psychoactive substance and the lack of comprehensive

toxicological data, 1-(Cyclohexylmethyl)-2-methoxybenzene should be handled with caution.

Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty

of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

The toxicological properties of this compound have not been fully investigated[10]. Therefore,

all handling should be performed with the assumption that the substance is potentially

hazardous.

Potential Applications and Areas for Further
Research
The primary interest in 1-(Cyclohexylmethyl)-2-methoxybenzene currently stems from its

potential psychoactive effects. Further research is needed to fully characterize its
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pharmacological profile, including its receptor binding affinities and in vivo effects. Its structural

similarity to tramadol suggests potential interactions with the opioid and monoaminergic

systems, while its resemblance to PCP indicates possible activity at the NMDA receptor.

Beyond its implications in forensic and toxicological sciences, the chemical scaffold of 1-
(Cyclohexylmethyl)-2-methoxybenzene could serve as a starting point for the design of novel

therapeutic agents, provided its biological activity can be harnessed and its toxicological profile

is favorable.

Conclusion
1-(Cyclohexylmethyl)-2-methoxybenzene is a compound with significant research interest

due to its structural relationship to known psychoactive drugs. This guide has provided a

detailed overview of its physicochemical properties, plausible synthetic routes, and expected

analytical characteristics. As with any novel compound, further empirical studies are essential

to fully elucidate its chemical and biological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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